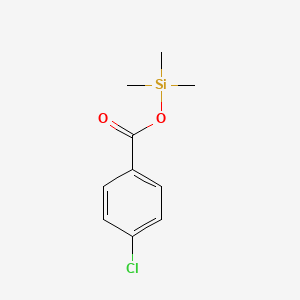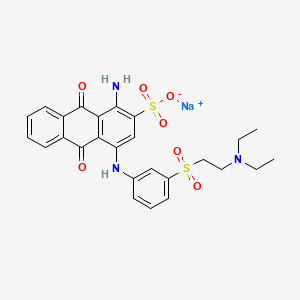
2-((4-Amino-m-tolyl)azo)-3-methylbenzothiazolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a biological stain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-m-toluidine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo dye. The final product is obtained by methylation using methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to ensure high quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate involves its ability to absorb light and transfer energy. In biological staining, the compound binds to specific cellular components, allowing them to be visualized under a microscope. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Amino-phenyl)azo]-3-methylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-ethylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium ethyl sulfate
Uniqueness
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly useful in applications requiring precise colorimetric properties and stability under various conditions.
Propriétés
Numéro CAS |
85030-22-4 |
|---|---|
Formule moléculaire |
C16H18N4O4S2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C15H14N4S.CH4O4S/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;1-5-6(2,3)4/h3-9,16H,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
BCCJIWUWWMNVOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


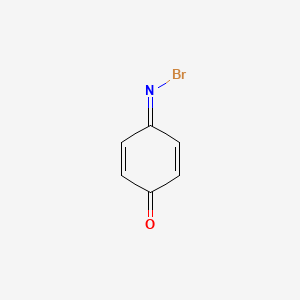

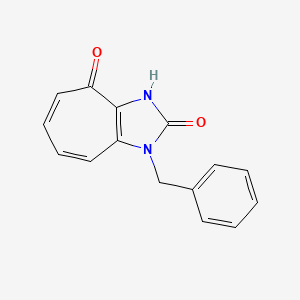
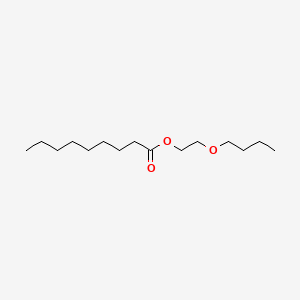
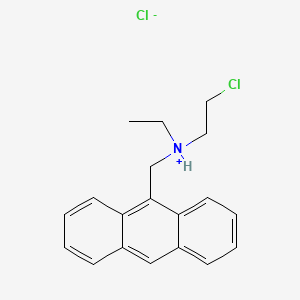



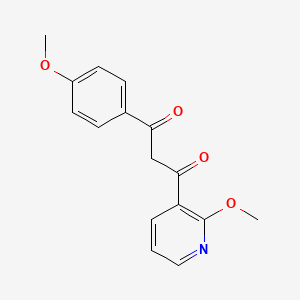


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
